Cas no 1188123-06-9 (Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate)

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
- 2-Bromo-4-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester
- AK-88220
- ANW-67448
- CTK8C1914
- KB-252582
- 1188123-06-9
- DTXSID70694657
- Ethyl2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
- DB-342926
- ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
- 5-Thiazolecarboxylic acid, 2-broMo-4-(3,5-difluorophenyl)-, ethyl ester
-
- MDL: MFCD11221014
- インチ: InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3
- InChIKey: SLSWPHIDZMRDBP-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C2=CC(=CC(=C2)F)F)N=C(Br)S1
計算された属性
- せいみつぶんしりょう: 346.94272g/mol
- どういたいしつりょう: 346.94272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759643-1g |
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |
1188123-06-9 | 95+% | 1g |
¥3066.00 | 2024-08-09 | |
TRC | E075515-50mg |
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |
1188123-06-9 | 50mg |
$ 305.00 | 2022-06-05 | ||
Alichem | A059003887-1g |
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |
1188123-06-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM189266-1g |
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |
1188123-06-9 | 95% | 1g |
$430 | 2021-08-05 | |
TRC | E075515-100mg |
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |
1188123-06-9 | 100mg |
$ 505.00 | 2022-06-05 | ||
Chemenu | CM189266-1g |
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |
1188123-06-9 | 95% | 1g |
$398 | 2023-02-18 | |
Ambeed | A663295-1g |
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |
1188123-06-9 | 95+% | 1g |
$365.0 | 2024-04-25 |
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylateに関する追加情報
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate (CAS No. 1188123-06-9) is a versatile organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their unique chemical properties and biological activities. The structure of this compound features a thiazole ring system substituted with a bromine atom at position 2, a difluorophenyl group at position 4, and an ethoxycarbonyl group at position 5. These substituents contribute to its stability, reactivity, and potential for further functionalization.
The synthesis of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate involves a series of well-established organic reactions. Typically, the thiazole ring is formed via a condensation reaction between a thioamide and an aldehyde or ketone. Subsequent substitution reactions introduce the bromine atom and the difluorophenyl group, while the ethoxycarbonyl group is introduced through esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate has garnered attention due to its potential as a precursor in drug discovery programs. Its thiazole core is known to exhibit diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The bromine atom at position 2 serves as an excellent leaving group, facilitating nucleophilic substitutions that can lead to the formation of novel bioactive derivatives. For instance, recent studies have explored the substitution of bromine with other groups to enhance solubility and bioavailability.
In addition to its role in drug discovery, this compound has found applications in agrochemicals. The presence of the difluorophenyl group imparts electronic effects that can modulate the compound's activity against various pests and pathogens. Recent research has focused on optimizing its stability under field conditions and improving its selectivity towards target organisms to minimize environmental impact.
The physical properties of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate are well-characterized. It is typically a crystalline solid with a melting point around 160°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under thermal and photochemical conditions has been studied extensively, with results indicating moderate stability under standard storage conditions.
From an environmental perspective, the degradation pathways of Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate have been investigated to assess its ecological impact. Studies suggest that it undergoes hydrolysis under alkaline conditions to form biodegradable byproducts. Regulatory agencies have established guidelines for its safe handling and disposal to prevent contamination of water bodies.
In conclusion, Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate (CAS No. 1188123-06-9) is a valuable compound with promising applications in pharmaceuticals and agrochemicals. Its unique structure allows for versatile chemical modifications that can enhance its biological activity and environmental compatibility. Ongoing research continues to explore new synthetic routes and application areas for this compound, ensuring its relevance in the ever-evolving field of organic chemistry.
1188123-06-9 (Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate) 関連製品
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 1807182-77-9(5,6-Dichloropicolinamide)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)
- 2228910-83-4(N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))
- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))
- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)
